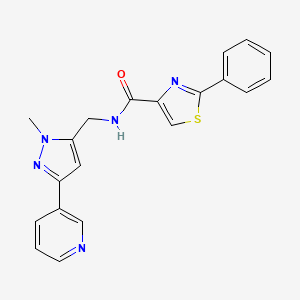
N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-2-苯基噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗利什曼原虫活性
利什曼病是由利什曼原虫引起的,这种寄生虫通过白蛉叮咬传播,影响着全球数百万人。研究人员已经调查了该化合物抗利什曼原虫的潜力。 体外研究表明,化合物 13(其衍生物之一)表现出优异的抗前鞭毛体活性,超过了米替福新和两性霉素 B 脱氧胆酸盐等标准药物 。这表明该化合物可能是开发安全有效的抗利什曼原虫药物的有希望的候选者。
抗疟疾活性
疟疾是由感染疟原虫的蚊子传播的,仍然是全球主要的公共卫生问题。合成的吡唑衍生物(化合物 14 和 15)在体内对伯氏疟原虫表现出显着的抑制作用。 化合物 15 实现了令人印象深刻的 90.4% 的抑制率,突出了其作为抗疟疾药物的潜力 。进一步的研究可以探索其对其他疟原虫种类的疗效。
抗真菌特性
一些 N-(取代吡啶基)-1-甲基-3-三氟甲基-1H-吡唑-4-甲酰胺(相关化合物)表现出中等抗真菌活性。 特别是,化合物 6a、6b 和 6c 对丝核菌属真菌表现出超过 50% 的抑制率 。这些发现表明,噻唑-吡唑骨架可能具有更广泛的抗菌应用。
分子对接研究
分子对接研究提供了对化合物与生物靶标相互作用的见解。 例如,化合物 13 的更好抗利什曼原虫活性是通过其与 Lm-PTR1 的结合来解释的,Lm-PTR1 是一种参与寄生虫存活的蛋白质 。此类研究指导药物开发工作。
生化研究
除了传染病之外,研究人员还可以调查该化合物对细胞途径、酶促反应和信号传导级联的影响。其独特的结构可能与特定的蛋白质相互作用,使其对生化研究具有价值。
总之,“N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-2-苯基噻唑-4-甲酰胺”在不同的科学领域提供了激动人心的可能性。其多方面的药理作用值得进一步探索和优化,以用于治疗应用。 🌟
生物活性
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and therapy.
1. Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole ring, a pyrazole moiety, and a pyridine derivative. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with β-keto esters.
- Introduction of the Pyridine Moiety : Achieved via Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine.
- Construction of the Thiazole Ring : Formed through cyclization reactions involving appropriate electrophiles and thiophene derivatives.
2.1 Anticancer Activity
Research indicates that derivatives related to this compound exhibit potent anti-proliferative effects against various tumor cell lines. For instance, a related thiazole-pyrazole derivative demonstrated significant activity against human B-cell lymphoma cell lines, showing cell cycle arrest at the G0/G1 phase without affecting normal cells . The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole and pyrazole rings can enhance anticancer properties.
| Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Compound 14 | BJAB | Anti-proliferative | Cell cycle arrest at G0/G1 |
| Compound X | MCF7 | Cytotoxic | Apoptosis induction |
2.2 Anti-inflammatory Effects
Thiazole derivatives have been studied for their cyclooxygenase (COX) inhibitory effects, suggesting potential anti-inflammatory properties. A series of thiazole carboxamide derivatives were evaluated for their ability to inhibit COX enzymes, with some showing promising results in reducing inflammation markers in vitro .
2.3 Antiparasitic Activity
Some thiazole-based compounds exhibit antiparasitic properties, particularly against protozoan parasites like Entamoeba histolytica. The mechanism often involves disruption of cellular processes within the parasites, leading to cell death .
The biological activity of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to:
- Inhibition of Tumor Growth : By inducing apoptosis or cell cycle arrest.
- Reduction of Inflammation : Through inhibition of COX enzymes.
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole-pyrazole compounds in clinical settings:
- Study on Anticancer Properties : A study published in PubMed revealed that certain derivatives could selectively inhibit cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .
- COX Inhibition Study : Research demonstrated that specific thiazole derivatives effectively reduced inflammation markers in animal models, supporting their potential use as anti-inflammatory agents .
- Antiparasitic Screening : A series of compounds were screened for antiparasitic activity, with some showing IC50 values significantly lower than standard treatments, indicating strong potential for further development .
5. Conclusion
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide represents a promising candidate in drug development due to its diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic effects. Ongoing research into its mechanism of action and structure modifications will likely enhance its therapeutic applications.
属性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-16(10-17(24-25)15-8-5-9-21-11-15)12-22-19(26)18-13-27-20(23-18)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRJKFUEBYQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














